molecular formula C11H11NO B1281249 1-Benzyl-1,5-dihydro-pyrrol-2-one CAS No. 64330-46-7

1-Benzyl-1,5-dihydro-pyrrol-2-one

Cat. No. B1281249
CAS RN: 64330-46-7
M. Wt: 173.21 g/mol
InChI Key: VUXSCAICDRDVQG-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-1,5-dihydro-pyrrol-2-one is a pyrrole derivative, which is a five-membered heterocyclic compound with a nitrogen atom. Pyrrole derivatives are of significant interest due to their presence in many natural products and pharmaceuticals. The benzyl group attached to the pyrrole indicates potential for increased molecular complexity and reactivity.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the base-catalyzed condensation of benzyl isocyanoacetate with α-acetoxynitro compounds or nitroalkenes in refluxing tetrahydrofuran produces benzyl esters of 5-unsubstituted pyrrole-2-carboxylic acids in excellent yields, which are important intermediates in the synthesis of porphyrins and related compounds . Additionally, a one-pot synthesis method has been reported for the creation of 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, which involves the reaction of an enamine with an arenesulfonyl isocyanate .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a penta-substituted pyrrole derivative was synthesized and its structure was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Theoretical studies, such as density functional theory (DFT), are also employed to predict spectral and geometrical data, which often show high correlation with experimental data .

Chemical Reactions Analysis

Pyrrole derivatives can undergo a range of chemical reactions. The CH(2)Bt substituent enables synthetic elaboration of pyrroles with unsubstituted ring positions and allows for electrophilic as well as nucleophilic substitutions . Moreover, the reaction of benzoyl chlorides with Huisgen's zwitterion can yield functionalized 2,5-dihydro-1H-pyrroles, with the presence of electron-withdrawing groups leading to tetrasubstituted furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the presence of a benzoyl group can enhance the analgesic and antiinflammatory activities of pyrrole derivatives, as demonstrated by QSAR studies . The electronic features of these compounds, such as a highly polarized structure in the ground state and stabilization of the excited state by protonation, are revealed through spectral data and MO calculations . Additionally, the corrosion inhibition properties of pyrrole derivatives on steel surfaces have been investigated, showing that these compounds can effectively block active sites .

Scientific Research Applications

Pyrrole Derivatives Synthesis and Analysis

  • Pyrrole as a Directing Group : Pyrrole has been used as a directing group in the Pd(II)-catalyzed ortho-functionalization of C(sp(2))-H bonds, enabling the successful methylation, alkylation, or benzylation of 2-phenylpyrroles (Wiest, Poethig, & Bach, 2016).

  • Efficient One-Pot Synthesis : A novel and efficient one-pot synthesis method has been developed for producing certain pyrrole derivatives, highlighting the chemical's versatility and potential in organic chemistry (Alizadeh & Ghanbaripour, 2013).

  • Structural Characterization and Corrosion Inhibition : New pyrrole derivatives have been synthesized and structurally characterized, with studies indicating potential as corrosion inhibitors on steel surfaces (Louroubi et al., 2019).

Potential Therapeutic Applications

  • Metallo-β-Lactamase Inhibitor : Derivatives of 1-Benzyl-1,5-dihydro-pyrrol-2-one have been studied for their inhibitory potencies against metallo-β-lactamases, an enzyme group relevant in antibiotic resistance. This suggests a potential role in developing new antibacterial strategies (McGeary et al., 2017).

Chemical Structure and Properties

  • Crystal Structure Analysis : The crystal structure of related compounds has been compared, focusing on the planarity of substituted pyrrole rings, which is crucial for understanding the chemical and physical properties of these compounds (Dazie et al., 2017).

  • NMR Spectroscopic Studies : Nuclear magnetic resonance spectroscopic studies have been conducted on a series of pyrrole derivatives, offering insights into the electronic effects of substituents and their impact on chemical properties (Lee, Jun, & Yu, 2000).

properties

IUPAC Name

1-benzyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-7-4-8-12(11)9-10-5-2-1-3-6-10/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXSCAICDRDVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10494395
Record name 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64330-46-7
Record name 1-Benzyl-1,5-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10494395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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